molecular formula C12H10N2O B7945975 2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile

2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile

Cat. No.: B7945975
M. Wt: 198.22 g/mol
InChI Key: AZUGLOUBPGPYSS-UHFFFAOYSA-N
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Description

2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile is a heterocyclic compound that features a cyclopropyl group, a carbonitrile group, and an isoindole core

Properties

IUPAC Name

2-cyclopropyl-3-oxo-1H-isoindole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-7-11-9-3-1-2-4-10(9)12(15)14(11)8-5-6-8/h1-4,8,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUGLOUBPGPYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(C3=CC=CC=C3C2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with phthalic anhydride, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like preparative thin-layer chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-isoindole-1-yl)propanedinitrile
  • Diethyl 1,3-dioxo-4-phenyl-5-(2-phenylethynyl)-2-propyl-2,3-dihydrocyclopenta[e]isoindole-7,7(1H,6H,8H)-dicarboxylate

Uniqueness

2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to other isoindole derivatives.

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